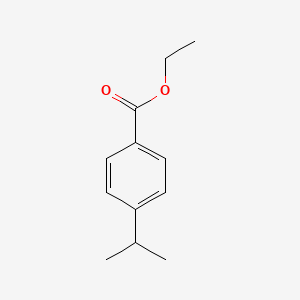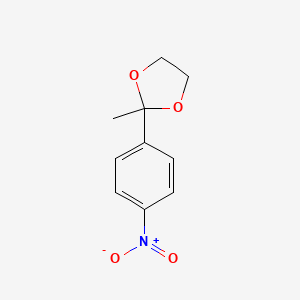
Diiodoytterbium
Descripción general
Descripción
Diiodoytterbium, also known as ytterbium(II) iodide, is a chemical compound with the formula YbI₂. It is a member of the lanthanide series and is known for its unique properties and applications in various fields. This compound is typically found in a divalent state, which is relatively rare among lanthanides. This compound is a white crystalline solid that is soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diiodoytterbium can be synthesized through several methods. One common approach involves the direct reaction of ytterbium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
Yb+I2→YbI2
Another method involves the reduction of ytterbium(III) iodide using ytterbium metal:
2YbI3+Yb→3YbI2
Industrial Production Methods: Industrial production of this compound often involves high-temperature reactions in a controlled environment to ensure purity and prevent contamination. The use of high-purity ytterbium metal and iodine is crucial for obtaining high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Diiodoytterbium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ytterbium(III) iodide.
Reduction: It can act as a reducing agent in organic synthesis, similar to samarium(II) iodide.
Substitution: this compound can participate in halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Organic halides, carbonyl compounds, and other reducible substrates.
Substitution: Halogenated compounds.
Major Products Formed:
Oxidation: Ytterbium(III) iodide.
Reduction: Reduced organic products, such as alcohols from carbonyl compounds.
Substitution: Halogenated organic compounds.
Aplicaciones Científicas De Investigación
Diiodoytterbium has several applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and halides.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique electronic properties.
Industry: Used in the production of high-purity ytterbium metal and in various catalytic processes.
Mecanismo De Acción
The mechanism of action of diiodoytterbium primarily involves its ability to donate electrons, making it an effective reducing agent. It can transfer electrons to various substrates, facilitating reduction reactions. The molecular targets and pathways involved include carbonyl compounds, halides, and other reducible substrates.
Comparación Con Compuestos Similares
Diiodosamarium (SmI₂): Similar reducing properties and used in organic synthesis.
Ytterbium(III) iodide (YbI₃): Higher oxidation state and different reactivity.
Samarium(III) iodide (SmI₃): Similar to ytterbium(III) iodide but with different reactivity patterns.
Uniqueness: Diiodoytterbium is unique due to its divalent state, which is less common among lanthanides. This property gives it distinct reactivity and makes it valuable in specific chemical reactions and applications.
Propiedades
IUPAC Name |
diiodoytterbium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Yb/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLISRWUWZVXNZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Yb]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YbI2, I2Yb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ytterbium(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401024 | |
| Record name | Diiodoytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-86-9 | |
| Record name | Diiodoytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19357-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Ytterbium(II) iodide (YbI2) exists as a yellow powder with a melting point of 780 °C and a boiling point of 1300 °C []. X-ray diffraction studies have determined its crystal structure []. While the exact structure can vary, the divalent nature of ytterbium (Yb2+) is key to its reactivity. Yb2+ readily donates electrons, making YbI2 a potent reducing agent.
A: HMPA acts as a strong coordinating ligand for YbI2, significantly enhancing its reducing ability []. This effect is attributed to the coordination of HMPA to the Yb2+ center, which increases the electron density on the ytterbium and facilitates electron transfer during reduction reactions. Structural studies have shown the formation of complexes like [Yb(hmpa)4(thf)2]I2, highlighting the interaction between HMPA and YbI2 [].
A: YbI2 is particularly effective in promoting the reductive cyclization of halo ketones []. This reaction allows for the formation of cyclic ketones with good diastereoselectivity, highlighting the control YbI2 can exert over reaction outcomes.
A: YbI2 is sensitive to air and moisture, requiring handling under an inert atmosphere []. It is prone to hydrate formation, which can impact its reactivity. Therefore, storage under inert conditions is crucial for maintaining its efficacy as a reagent.
A: Research indicates that YbI2 can simultaneously control both the molecular weight distribution and stoichiometry during polymerization reactions []. This dual control is valuable for achieving desired polymer properties and highlights the potential of YbI2 in advanced polymer synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)






![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)




